Structural Differentiation of Zaleplon Formamide from Zaleplon (Parent Drug) and N-Desethylzaleplon
Zaleplon Formamide is structurally distinguished from the parent drug Zaleplon by the replacement of the N-ethylacetamide group (C17H15N5O, MW 305.33) with an N-ethylformamide moiety (C16H13N5O, MW 291.31). This substitution results in a net molecular mass difference of 14.02 Da, which is directly detectable by high-resolution mass spectrometry . Compared to the known metabolite and impurity N-desethylzaleplon (C15H13N5O, MW 279.30), Zaleplon Formamide retains the N-ethyl substituent but possesses a formyl rather than acetyl carbonyl, yielding a mass difference of 12.01 Da [1]. These structural differences are not merely theoretical; they manifest in distinct retention times under reversed-phase HPLC conditions as documented in validated impurity profiling studies of Zaleplon bulk drug substance [2].
| Evidence Dimension | Molecular Formula and Exact Mass |
|---|---|
| Target Compound Data | C16H13N5O; MW = 291.31 Da |
| Comparator Or Baseline | Zaleplon: C17H15N5O; MW = 305.33 Da. N-Desethylzaleplon: C15H13N5O; MW = 279.30 Da |
| Quantified Difference | ΔMW (vs. Zaleplon) = 14.02 Da; ΔMW (vs. N-Desethylzaleplon) = 12.01 Da |
| Conditions | High-resolution mass spectrometry; LC-MS analysis of Zaleplon bulk drug impurities. |
Why This Matters
This distinct molecular identity ensures unambiguous peak assignment in LC-MS impurity profiling, a prerequisite for ICH-compliant analytical method validation.
- [1] PubChem. Zaleplon Formamide. Compound Summary. View Source
- [2] Impurity profile study of zaleplon. J. Pharm. Biomed. Anal. 2007, 44, 204-209. View Source
